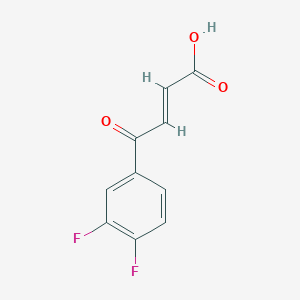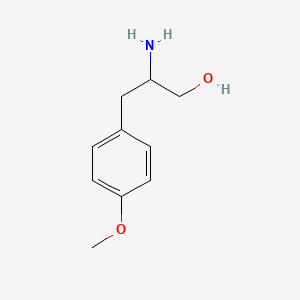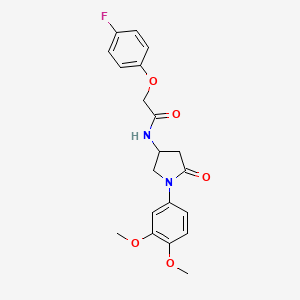
4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of DFBOA can be achieved from Succinic anhydride and 1,2-Difluorobenzene . The synthesis methods and the antimicrobial activities of these derivatives have been explored, providing valuable insights for pharmaceutical research.Molecular Structure Analysis
The molecular structure of DFBOA has been extensively studied. Techniques like FT-IR, NMR, and X-ray diffraction have been used to analyze its structural and vibrational characteristics. These studies contribute to understanding the molecular structure, vibrational wavenumbers, and stability of these molecules, which is essential in materials science and molecular engineering.Chemical Reactions Analysis
DFBOA and its derivatives have been studied for their potential applications in various scientific research fields including biochemistry, pharmacology, and organic chemistry. Research has highlighted the potential of certain derivatives of DFBOA in nonlinear optical applications. Studies on molecular docking, vibrational, structural, electronic, and optical properties of these compounds suggest they could be candidates for nonlinear optical materials.Physical And Chemical Properties Analysis
DFBOA is a white crystalline solid that is soluble in water and ethanol. It has a molecular weight of 276.16 g/mol and a melting point of 196-198°C.科学的研究の応用
Synthesis of Biologically Active Compounds
4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid derivatives are valuable as building blocks in synthesizing biologically active compounds. A method combining microwave assistance and ytterbium triflate catalyst has been developed for the efficient synthesis of these compounds from various (hetero)aromatic ketones and glyoxylic acid monohydrate, yielding pure products in 52-75% isolated yields (Tolstoluzhsky et al., 2008).
Inhibitors of Kynurenine-3-Hydroxylase
Derivatives of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid have been identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, which are among the most effective known so far. These compounds have shown potential as neuroprotective agents (Drysdale et al., 2000).
Antimicrobial Activity
Compounds derived from 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid have been studied for their antimicrobial properties. Novel heterocyclic compounds such as pyridazinones and thiazoles derivatives have been synthesized using this acid as a key material, demonstrating antimicrobial activities (El-Hashash et al., 2014).
Analgesic and Antibacterial Properties
Derivatives of this acid, such as 4-aryl-2-[(2-oxo-1,2-diphenylethylidene)hydrazinyl]-4-oxobut-2-enoic-acid amides, have been synthesized and found to have analgesic and antibacterial activities. Some of these compounds have activities comparable to or exceeding those of reference drugs, with low toxicities (Bykov et al., 2018).
Synthesis of Novel Heterocyclic Compounds
Using 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid, various novel heterocyclic compounds have been synthesized, showing promising antibacterial activities. These compounds include aroylacrylic acids, pyridazinones, and furanones derivatives (El-Hashash et al., 2015).
Synthesis of Complexes with Transition Metal Ions
Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions have been synthesized, characterized by different physico-chemical methods, and studied for their thermal and magnetic properties (Ferenc et al., 2017).
Interaction with DNA and Antitumor Activity
Compounds like 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid have been synthesized, characterized, and found to effectively interact with DNA. They also demonstrate significant antitumor and antioxidant activities, indicating their potential in cancer treatment (Sirajuddin et al., 2015).
Safety and Hazards
The safety data sheet for 3,4-Difluorophenyl isocyanate, a related compound, indicates that it is combustible, harmful if swallowed, and may cause skin and eye irritation . It is also harmful if inhaled and may cause respiratory irritation . These precautions may also apply to DFBOA, but specific safety data for DFBOA was not found in the search results.
特性
IUPAC Name |
(E)-4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEIUAVCQAVVOW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=CC(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)/C=C/C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide](/img/structure/B2674287.png)


![1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674292.png)
![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2674293.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B2674295.png)
![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2674296.png)
![(5-cyclopropylisoxazol-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2674300.png)
![6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2674302.png)



![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2674309.png)
![Ethyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2674310.png)